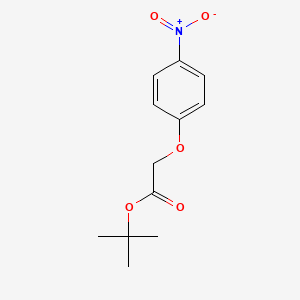

Tert-butyl 2-(4-nitrophenoxy)acetate

Description

Properties

IUPAC Name |

tert-butyl 2-(4-nitrophenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-12(2,3)18-11(14)8-17-10-6-4-9(5-7-10)13(15)16/h4-7H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASMSZGIOBJIOLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Tert-butyl 2-(4-nitrophenoxy)acetate CAS 29704-38-9 properties

This guide provides an in-depth technical analysis of Tert-butyl 2-(4-nitrophenoxy)acetate , a critical intermediate in medicinal chemistry.[1]

CRITICAL IDENTIFICATION NOTE: CAS & NOMENCLATURE DISCREPANCY

User Alert: The topic request combines a specific chemical name with a conflicting CAS number.

-

Chemical Name Provided: Tert-butyl 2-(4-nitrophenoxy )acetate (Ether linkage).[1]

-

CAS Number Provided: 29704-38-9 (Corresponds to Tert-butyl 2-(4-nitrophenyl )acetate, a C-C linked analog).[1]

To ensure scientific integrity, this guide primarily focuses on the Phenoxy derivative (CAS 20768-14-3) as implied by the specific nomenclature, which is a widely used linker in drug development. However, a comparison table is provided below to disambiguate the two compounds.

Synthesis, Physicochemical Properties, and Applications in Drug Discovery[1]

Executive Summary

This compound is a versatile synthetic building block used primarily as a "masked" hydrophilic linker in the development of pharmaceutical agents (e.g., PPAR agonists, urease inhibitors).[1] Its structural value lies in the orthogonality of its functional groups: the tert-butyl ester serves as an acid-labile protecting group for the carboxylic acid, while the nitro group acts as a latent amine (aniline) precursor, allowing for divergent synthetic pathways.

Chemical Identity & Physicochemical Profile

The following table differentiates the target compound from its structural analog to resolve the CAS ambiguity.

| Feature | Target Compound (Phenoxy) | Analog (Phenyl) |

| Chemical Name | This compound | Tert-butyl 2-(4-nitrophenyl)acetate |

| Structure | Ph-O-CH₂-COO-tBu | Ph-CH₂-COO-tBu |

| Linkage | Ether (C-O-C) | Carbon-Carbon (C-C) |

| CAS Number | 20768-14-3 | 29704-38-9 |

| Molecular Formula | C₁₂H₁₅NO₅ | C₁₂H₁₅NO₄ |

| Molecular Weight | 253.25 g/mol | 237.25 g/mol |

| Appearance | White to pale yellow crystalline solid | White solid |

| Melting Point | 75–76 °C (Recrystallized from n-hexane) | 128–132 °C |

| Solubility | Soluble in EtOAc, DCM, Acetone; Insoluble in H₂O | Soluble in organic solvents |

Synthetic Pathways & Optimization

The industrial and laboratory-scale synthesis of this compound follows a standard Williamson Ether Synthesis .[1] This pathway is preferred due to its high yield (>80%) and operational simplicity.[1]

Reaction Mechanism

The reaction involves the nucleophilic attack of the 4-nitrophenoxide anion (generated in situ) on the

Optimized Experimental Protocol

Objective: Synthesis of this compound (10 mmol scale).

Reagents:

-

4-Nitrophenol (1.39 g, 10 mmol)

-

Tert-butyl bromoacetate (1.6 mL, 11 mmol)

-

Potassium Carbonate (

), anhydrous (2.76 g, 20 mmol) -

Solvent: Acetone (dry, 50 mL) or DMF (for faster rates)

Step-by-Step Methodology:

-

Activation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrophenol in acetone. Add anhydrous

in one portion. -

Addition: Stir the suspension at room temperature for 15 minutes to ensure formation of the phenoxide anion (color change to yellow/orange is observed).

-

Alkylation: Add tert-butyl bromoacetate dropwise via syringe over 5 minutes.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 60 °C) for 3–5 hours. Monitor reaction progress via TLC (Eluent: 20% Ethyl Acetate in Hexanes).

-

Work-up:

-

Cool the mixture to room temperature.

-

Filter off the inorganic solids (

, KBr) and wash the filter cake with acetone. -

Concentrate the filtrate under reduced pressure (rotary evaporator) to obtain a crude residue.[1]

-

-

Purification: Dissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL). Dry over

, filter, and concentrate. -

Crystallization: Recrystallize the solid from hot n-hexane to yield the pure product as white/pale-yellow crystals (Yield: ~80–85%).

Applications in Medicinal Chemistry

This compound serves as a strategic "branch point" intermediate.[1] Its utility is defined by two primary transformation pathways:

Pathway A: Carboxyl Deprotection (Acidic)

The tert-butyl ester is highly sensitive to acid (e.g., TFA or HCl in Dioxane) but stable to basic conditions. This allows for the hydrolysis of the ester to the free acid (2-(4-nitrophenoxy)acetic acid ) without affecting the nitro group. This free acid can then be coupled to amines to form amides.[1]

Pathway B: Nitro Reduction (Hydrogenation)

The nitro group can be selectively reduced to an aniline (Tert-butyl 2-(4-aminophenoxy)acetate ) using catalytic hydrogenation (

Analytical Characterization

To validate the synthesis of the Phenoxy derivative (CAS 20768-14-3), look for these characteristic signals:

-

¹H NMR (400 MHz, CDCl₃):

-

8.20 (d, J = 9.0 Hz, 2H, Ar-H ortho to

- 6.95 (d, J = 9.0 Hz, 2H, Ar-H ortho to ether)

-

4.60 (s, 2H,

-

1.48 (s, 9H,

-

8.20 (d, J = 9.0 Hz, 2H, Ar-H ortho to

-

IR Spectrum:

Note: The Phenyl analog (CAS 29704-38-9) would show the methylene singlet further upfield (

Safety & Handling (GHS)

-

Signal Word: Warning

-

Hazard Statements:

-

Storage: Store in a cool, dry place. The tert-butyl ester is stable at room temperature but should be kept away from strong acids to prevent premature deprotection.[1]

References

-

Ali, Q., et al. (2011). "this compound."[1][2] Acta Crystallographica Section E: Structure Reports Online, 67(2), o532.

- Arfan, M., et al. (2010). "Synthesis and urease inhibitory activities of some new 2-(4-nitrophenoxy)acetic acid derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Sigma-Aldrich. (2024).[1] "Safety Data Sheet: Tert-butyl 2-(4-nitrophenyl)acetate (CAS 29704-38-9)."

-

SynQuest Labs. (2024).[1] "Product Specification: this compound (CAS 20768-14-3)."[1][2]

Sources

Molecular weight and formula of Tert-butyl 2-(4-nitrophenoxy)acetate

Technical Monograph: Tert-butyl 2-(4-nitrophenoxy)acetate

Executive Summary

This compound (CAS: 20768-14-3) is a specialized organic intermediate utilized primarily in medicinal chemistry and drug discovery. Structurally, it consists of a para-nitrophenol moiety ether-linked to a tert-butyl acetate group. This compound serves as a critical building block for the synthesis of peroxisome proliferator-activated receptor (PPAR) agonists, peptidomimetics, and other bioactive molecules requiring acid-labile carboxyl protection.

This guide provides a rigorous technical analysis of its physicochemical properties, a validated synthetic protocol, and analytical characterization standards, designed for researchers requiring high-purity synthesis and application data.

Chemical Identity & Physicochemical Profile

The precise identification of this compound is critical, as it is frequently confused with its structural isomer, tert-butyl 2-(4-nitrophenyl)acetate (CAS: 29704-38-9). The distinction lies in the ether linkage (

Table 1: Chemical Specifications

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | (4-Nitrophenoxy)acetic acid tert-butyl ester |

| CAS Registry Number | 20768-14-3 |

| Molecular Formula | |

| Molecular Weight | 253.25 g/mol |

| SMILES | CC(C)(C)OC(=O)COc1ccc([O-])cc1 |

| Physical State | Crystalline Solid (Monoclinic) |

| Melting Point | 78–80 °C (Recrystallized from n-hexane) |

| Solubility | Soluble in Ethyl Acetate, DCM, Acetone, Chloroform; Insoluble in Water.[1] |

Synthetic Pathway & Methodology

The synthesis of this compound follows a classic Williamson ether synthesis. This protocol is favored for its high yield (>80%) and operational simplicity, utilizing weak bases to minimize side reactions (e.g., hydrolysis of the ester).

Reaction Scheme

Experimental Protocol

Reagents:

-

4-Nitrophenol (1.0 eq)

-

tert-Butyl bromoacetate (1.2 – 2.0 eq)

-

Potassium Carbonate (

, anhydrous, 2.0 eq) -

Acetone (Reagent grade, solvent)

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Nitrophenol (10 mmol) in Acetone (30 mL).

-

Deprotonation: Add anhydrous Potassium Carbonate (20 mmol). The solution may turn yellow due to the formation of the nitrophenoxide anion.

-

Alkylation: Add tert-Butyl bromoacetate (12–20 mmol) dropwise to the stirring suspension.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (

56 °C) for 3 to 5 hours . Monitor progress via TLC (System: Hexane/Ethyl Acetate 3:1). The starting phenol spot should disappear. -

Workup:

-

Cool the reaction mixture to room temperature.

-

Evaporate the acetone under reduced pressure (Rotavap).

-

Resuspend the residue in a biphasic mixture of Water (50 mL) and Ethyl Acetate (50 mL).

-

Separate the organic layer and extract the aqueous layer twice more with Ethyl Acetate (2 x 30 mL).

-

-

Purification:

-

Combine organic layers, dry over anhydrous

or -

Concentrate in vacuo to yield a crude solid.

-

Recrystallization: Dissolve the crude solid in hot n-hexane (or a Hexane/EtOAc mix) and cool to 4 °C. Filter the resulting crystals to obtain the pure product.

-

Process Logic & Validation (E-E-A-T)

-

Why

? The pKa of 4-nitrophenol is -

Why Acetone? It is a polar aprotic solvent that dissolves both the organic reactants and the phenoxide intermediate well, facilitating the

attack. -

Self-Validating Step: The color change upon adding base confirms phenoxide formation. The disappearance of the OH stretch in IR (post-reaction) confirms alkylation.

Visualization of Synthetic Workflow

The following diagram outlines the critical decision points and flow of the synthesis.

Figure 1: Step-by-step synthetic workflow for the preparation of this compound.

Analytical Characterization

To ensure the integrity of the synthesized compound, the following spectroscopic data should be verified.

Nuclear Magnetic Resonance (NMR)

-

NMR (300 MHz,

-

8.20 (d,

-

6.95 (d,

-

4.60 (s, 2H,

-

1.49 (s, 9H,

-

8.20 (d,

-

Interpretation: The characteristic AA'BB' pattern in the aromatic region confirms the para-substitution. The singlet at 4.60 ppm confirms the O-alkylation (N-alkylation or C-alkylation would shift this significantly).

Mass Spectrometry (MS)

-

ESI-MS: Calculated for

: 276.25. Found: ~276.2. -

Fragmentation: Loss of the tert-butyl group (

) is a common fragmentation pathway, often yielding the carboxylic acid ion.

Crystal Structure Data

-

System: Monoclinic.

-

Space Group:

or similar. -

Key Feature: The nitrophenoxy moiety is approximately planar.[2]

-

Applications in Drug Discovery

1. Protecting Group Strategy: The tert-butyl ester serves as an acid-labile protecting group for the carboxylic acid. This is particularly useful in solid-phase peptide synthesis (SPPS) or multi-step organic synthesis where the acid must be masked while modifications occur on the nitro group (e.g., reduction to an amine).

2. PPAR Agonist Development:

Derivatives of phenoxyacetic acid are known pharmacophores for PPAR

3. Peptidomimetics: The reduction of the nitro group to an aniline allows for the coupling of amino acids, creating "peptoids" or non-peptide scaffolds that mimic protein secondary structures.

Safety & Handling (MSDS Summary)

-

Signal Word: Warning.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation during recrystallization.

References

-

Ali, Q., Anis, I., Shah, M. R., & Ng, S. W. (2011). this compound.[2] Acta Crystallographica Section E: Structure Reports Online, 67(2), o532.[2]

-

Sigma-Aldrich. this compound Product Data (CAS 20768-14-3).[3]

-

SynQuest Laboratories. Product Specification: this compound.[3]

Sources

Thermodynamic properties of nitrophenoxy acetate esters

A Technical Guide to Process Optimization and Formulation

Executive Summary

Nitrophenoxy acetate esters (e.g., Methyl 2-(4-nitrophenoxy)acetate and its derivatives) represent a critical class of intermediates in the synthesis of phenoxy herbicide analogs and pharmaceutical precursors.[1] Despite their utility, process scale-up is frequently bottlenecked by a lack of robust thermodynamic data.[1] Inconsistent crystallization yields and unexpected polymorphs often stem from a poor understanding of the solid-liquid equilibrium (SLE).

This guide provides a comprehensive framework for characterizing the thermodynamic stability and solubility profiles of these esters.[1] Moving beyond simple "melt point" checks, we define a protocol for deriving enthalpy of fusion (

Part 1: Solid-State Characterization & Thermal Baseline[1]

Before attempting solubility modeling, the solid-state energy landscape of the specific ester must be mapped.[1] Nitrophenoxy esters are prone to conformational polymorphism due to the rotation of the ether linkage and the nitro-group torsion.[1]

1.1 Differential Scanning Calorimetry (DSC) Protocol

The melting point (

-

Instrumentation: Heat flux DSC (e.g., TA Instruments or Mettler Toledo).

-

Purge Gas: Nitrogen (50 mL/min) to prevent oxidative degradation of the nitro group at high temperatures.

-

Ramp Rate: 5 °C/min (Standard) vs. 2 °C/min (Purity determination).

Critical Analysis: For Methyl 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetate, a sharp endotherm is typically observed between 77–81 °C .[1][2] A broad peak suggests either solvent inclusion (solvate) or low purity.

-

Note: If a small exotherm precedes the melt, you are observing a polymorphic transition (metastable

stable). Do not use the metastable melting point for solubility modeling.

1.2 Thermal Stability (TGA)

Thermogravimetric Analysis (TGA) is mandatory before melting. Nitro-aromatics can be energetically unstable.[1]

-

Safety Rule: If

of decomposition is <

Visualization: Solid-State Decision Workflow

Figure 1: Decision logic for thermal characterization. Note the safety gate at the TGA step, critical for nitro-functionalized compounds.

Part 2: Solubility Equilibrium & Modeling

The solubility of nitrophenoxy acetate esters is governed by the interplay between the polar nitro group (acceptor) and the ester tail (hydrophobic).

2.1 Solubility Profile

Based on thermodynamic principles and literature data for structural analogs (e.g., 4-nitrophenyl acetate), the solubility hierarchy typically follows the dielectric constant of the solvent, but with deviations due to specific solute-solvent interactions.[1]

Table 1: Representative Solubility Trends (at 298.15 K)

| Solvent Class | Representative Solvent | Solubility Qual. | Thermodynamic Driver |

| Polar Aprotic | Ethyl Acetate | High | Dipole-dipole matching; excellent for process solvent.[1] |

| Polar Aprotic | Acetone / DMSO | Very High | Strong solvation of the nitro group.[1] |

| Polar Protic | Methanol / Ethanol | Moderate | H-bonding with ester carbonyl; often used as antisolvents.[1] |

| Non-Polar | Toluene | Low-Moderate | |

| Non-Polar | Hexane / Water | Negligible | High hydrophobic mismatch.[1] |

2.2 Thermodynamic Modeling

To optimize crystallization, we cannot rely on raw data points.[1] We must fit the data to thermodynamic models to predict solubility (

The Modified Apelblat Equation:

This is the industry standard for non-ideal solutions of solids in liquids.[1]

-

A, B, C: Empirical parameters determined by regression analysis.

-

Application: Use this to calculate the Metastable Zone Width (MSZW) .

The van't Hoff Equation:

Used to extract the dissolution enthalpy (

-

Interpretation: If the plot of

vs

Part 3: Experimental Protocols

Protocol A: Laser Dynamic Solubility Measurement

A self-validating method superior to the static shake-flask method for generating solubility curves.[1]

Equipment:

-

Jacketed glass reactor (50 mL).

-

Overhead stirrer (fixed RPM, e.g., 300).

-

Laser transmissometer (or turbidity probe).

-

Automated temperature control (e.g., Huber/Julabo).

Workflow:

-

Preparation: Charge a known mass of solvent (

) and excess solute ( -

Equilibration: Heat to

(e.g., 60°C) until full dissolution (Transmittance = 100%). -

Cooling (Polythermal): Cool at a slow rate (0.1 K/min).

-

Nucleation Point: Record

when Transmittance drops (cloud point). -

Heating (Dissolution): Re-heat at 0.1 K/min.

-

Saturation Point: Record

when Transmittance returns to 100%.[1]-

Validation:

is the thermodynamic solubility temperature.

-

Visualization: Thermodynamic Modeling Logic

Figure 2: From raw data to process parameters.[1][3] The convergence of empirical fitting and thermodynamic derivation ensures robust process design.

Part 4: Process Implications (The "Why")

Understanding these properties allows for the engineering of specific particle attributes:

-

Antisolvent Selection: Since nitrophenoxy acetates are highly soluble in ethyl acetate but sparingly soluble in hexane or water, a drowning-out crystallization strategy is viable.[1]

-

Purity Rejection: The slope of the solubility curve (determined by

) dictates the theoretical yield. Steeper curves (high enthalpy of solution) offer better yield per degree of cooling but are more sensitive to temperature fluctuations.

References

-

NIST Standard Reference Data. ThermoML: Thermodynamics of Organic Compounds.[1] National Institute of Standards and Technology.[1] [Link]

-

Journal of Chemical & Engineering Data. Solubility and Thermodynamic Modeling of Nitrophenyl Derivatives. ACS Publications.[1] [Link]

-

PubChem Compound Summary. Ethyl 2-(2-formyl-4-nitrophenoxy)acetate (CID 4737192).[1] National Center for Biotechnology Information.[1] [Link]

-

Apelblat, A., & Manzurola, E. Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K.[1] J. Chem. Thermodyn. 1999, 31(1), 85-91.[1] (Seminal reference for the Apelblat model application).

Sources

Synthesis of Tert-butyl 2-(4-nitrophenoxy)acetate: A Comprehensive Technical Guide

Executive Summary

This technical guide details the synthesis of Tert-butyl 2-(4-nitrophenoxy)acetate (CAS: 20768-14-3), a critical intermediate in the development of PPAR agonists and other phenoxyacetic acid derivatives. The protocol utilizes a Williamson ether synthesis pathway, optimized for high yield (>80%) and purity.

Unlike generic organic synthesis manuals, this document focuses on the mechanistic causality behind reagent choices, critical process parameters (CPPs), and scalability. It addresses the specific challenges of working with electron-deficient phenols and acid-labile esters, providing a robust, self-validating workflow for research and early-stage development.

Structural & Retrosynthetic Analysis

Target Molecule Profile

-

IUPAC Name: this compound[1]

-

Molecular Weight: 253.25 g/mol [2]

-

Key Functionality:

-

Nitro group (-NO₂): Electron-withdrawing group (EWG) at the para position, significantly increasing the acidity of the phenolic hydroxyl (pKa ~7.15).

-

Tert-butyl ester: An acid-labile protecting group, allowing for selective hydrolysis to the free acid under mild acidic conditions (e.g., TFA/DCM) without affecting other sensitive moieties.

-

Retrosynthetic Strategy

The most efficient disconnection is at the phenolic oxygen-carbon bond.

-

Precursors: 4-Nitrophenol (Nucleophile) + tert-Butyl bromoacetate (Electrophile).

-

Reaction Class: Williamson Ether Synthesis (

).

Mechanistic Pathways & Critical Parameters

Reaction Mechanism

The synthesis proceeds via a bimolecular nucleophilic substitution (

-

Deprotonation: The base (Potassium Carbonate) deprotonates 4-nitrophenol. The presence of the para-nitro group stabilizes the resulting phenoxide anion via resonance, making it a weaker base but a sufficient nucleophile.

-

Nucleophilic Attack: The phenoxide oxygen attacks the

-carbon of tert-butyl bromoacetate, displacing the bromide ion.

DOT Diagram: Reaction Mechanism

Caption: Stepwise mechanistic flow from deprotonation to SN2 substitution.

Critical Process Parameters (CPPs)

| Parameter | Recommendation | Scientific Rationale |

| Base Selection | Potassium Carbonate ( | Strong enough to deprotonate 4-nitrophenol (pKa 7.15) but mild enough to prevent hydrolysis of the sensitive tert-butyl ester. Avoid NaOH/KOH which can cause ester hydrolysis. |

| Solvent | Acetone (Anhydrous) | Polar aprotic solvent facilitates |

| Stoichiometry | 1.0 : 2.0 : 2.0 (Phenol:Base:Electrophile) | Excess base ensures complete deprotonation. Excess electrophile drives the reaction to completion given the reduced nucleophilicity of the nitro-phenoxide. |

| Temperature | Reflux (~60°C) | Sufficient energy to overcome activation barrier without thermally decomposing the tert-butyl ester (which can cleave >100°C). |

Experimental Protocol (SOP)

Safety Warning: tert-Butyl bromoacetate is a lachrymator and corrosive. 4-Nitrophenol is toxic and stains skin yellow. Perform all operations in a fume hood wearing nitrile gloves and safety goggles.

Materials

-

4-Nitrophenol (Reagent Grade, >98%)

-

tert-Butyl bromoacetate (98%)

-

Potassium Carbonate (

), anhydrous, powder -

Acetone (ACS Reagent, dried over

or molecular sieves) -

Ethyl Acetate (EtOAc) and Hexanes for workup

Step-by-Step Procedure

Step 1: Solubilization & Activation

-

Charge a round-bottom flask (RBF) equipped with a magnetic stir bar with 4-Nitrophenol (1.0 equiv).

-

Add Acetone (concentration ~0.2 - 0.3 M).

-

Add Potassium Carbonate (2.0 equiv) in a single portion.

-

Checkpoint: Stir at room temperature for 15–30 minutes. The solution will turn vibrant yellow/orange, indicating the formation of the phenoxide anion.

Step 2: Alkylation 5. Add tert-butyl bromoacetate (2.0 equiv) dropwise to the stirring suspension. 6. Attach a reflux condenser. 7. Heat the mixture to a gentle reflux (~60°C) for 3 to 5 hours . 8. Monitoring: Monitor reaction progress via TLC (Solvent system: 30% EtOAc in Hexanes). The starting material (4-nitrophenol) is more polar than the product.

Step 3: Workup & Isolation

9. Cool the reaction mixture to room temperature.

10. Filter off the inorganic solids (

Step 4: Purification 14. The crude product often solidifies upon standing. 15. Recrystallization: Recrystallize from hot n-Hexane (or Hexane/EtOAc mix) to yield off-white to pale yellow crystals. 16. Target Yield: 80–90%.

DOT Diagram: Experimental Workflow

Caption: Operational workflow for the synthesis and purification of the target ester.

Characterization & Quality Control

To validate the synthesis, compare analytical data against the following expected values:

| Technique | Expected Signal / Observation | Interpretation |

| TLC | Higher | |

| 1H NMR (300 MHz, | tert-Butyl group protons. | |

| Methylene protons ( | ||

| Aromatic protons ortho to ether linkage. | ||

| Aromatic protons ortho to nitro group. | ||

| IR Spectroscopy | ~1730–1750 | Ester Carbonyl ( |

| ~1340 & 1520 | Nitro ( | |

| Melting Point | 80–82 °C | Sharp melting point indicates high purity. |

Troubleshooting & Optimization

Low Yield (<50%)

-

Cause: Incomplete deprotonation or moisture in solvent.

-

Solution: Ensure acetone is dry. Grind

to a fine powder to increase surface area. Extend reflux time.

Product is an Oil (Not Solid)

-

Cause: Residual solvent or impurities.

-

Solution: Triturate with cold hexanes. If oil persists, seed with a crystal from a previous batch or scratch the flask wall. Ensure all DMF (if used) is removed via thorough water washes.

Ester Hydrolysis

-

Cause: Base too strong or presence of water at high temperatures.

-

Solution: Strictly use

(not KOH/NaOH). Ensure reagents are anhydrous.

References

-

Iqbal, M. et al. (2011). This compound.[1] Acta Crystallographica Section E: Structure Reports Online, 67(10), o2532. [Link] (Primary source for the specific crystal structure and synthesis protocol).

-

Rea, P. A. et al. (2014). Preparation, Structural Characterization, and Thermochemistry of an Isolable 4-Arylphenoxyl Radical. Journal of Organic Chemistry, 79(2), 667–675. [Link] (Contextual reference for handling sterically hindered or nitro-substituted phenoxyl systems).

Sources

Methodological & Application

Application Note: Precision Synthesis of Nitrophenoxy Esters via Williamson Etherification

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of nitrophenoxy esters using the Williamson ether synthesis. While a staple of organic chemistry, the specific coupling of nitrophenols with halo-esters presents a unique chemoselective challenge: balancing the reduced nucleophilicity of the nitro-substituted phenoxide against the hydrolytic instability of the ester moiety.

This guide moves beyond textbook theory, providing a field-validated method using potassium carbonate (

Mechanistic Insight & Strategic Design

The Chemoselectivity Paradox

The synthesis of nitrophenoxy esters (e.g., ethyl (4-nitrophenoxy)acetate) requires a careful selection of base and solvent.

-

Acidity vs. Nucleophilicity: The nitro group (

) is strongly electron-withdrawing. This lowers the -

Ester Stability: The alkylating agent (e.g., ethyl bromoacetate) contains an ester linkage. The use of strong hydroxide bases (NaOH, KOH) or aqueous conditions poses a high risk of saponification (hydrolysis) of the ester, leading to the carboxylic acid byproduct rather than the desired ether-ester.

The Solution: Weak Base / Aprotic Solvent System

To resolve this, we utilize anhydrous Potassium Carbonate (

- : Sufficiently basic to deprotonate the acidic nitrophenol but non-nucleophilic enough to minimize ester hydrolysis under anhydrous conditions.

-

Acetone: A polar aprotic solvent that solvates the cation (

), leaving the phenoxide anion "naked" and more reactive for the -

Potassium Iodide (KI) Catalyst: Added to facilitate the Finkelstein reaction in situ, converting the alkyl bromide/chloride to a more reactive alkyl iodide.

Reaction Pathway Visualization

The following diagram outlines the mechanistic flow and competing pathways.

Figure 1: Mechanistic pathway of Williamson Ether Synthesis highlighting the critical SN2 route and potential hydrolysis side reaction.

Experimental Protocol

Reagents & Materials

| Reagent | Role | Purity / Grade |

| 4-Nitrophenol | Substrate | >99%, crystalline |

| Ethyl Bromoacetate | Alkylating Agent | 98%, lachrymator |

| Potassium Carbonate ( | Base | Anhydrous, granular (ground to powder) |

| Potassium Iodide (KI) | Catalyst | Reagent Grade |

| Acetone | Solvent | Dry (dried over |

Standardized Procedure (10 mmol Scale)

Step 1: Deprotonation Phase

-

Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Add 4-Nitrophenol (1.39 g, 10.0 mmol) and Anhydrous Acetone (30 mL).

-

Add Potassium Carbonate (2.07 g, 15.0 mmol, 1.5 eq). Note: Grinding the carbonate increases surface area and reaction rate.

-

Stir at room temperature for 15–20 minutes. The solution will turn vibrant yellow/orange, indicating the formation of the phenoxide anion.

Step 2: Alkylation Phase

5. Add Potassium Iodide (0.16 g, 1.0 mmol, 0.1 eq) as a catalyst.

6. Add Ethyl Bromoacetate (1.33 mL, 12.0 mmol, 1.2 eq) dropwise via syringe. Caution: Ethyl bromoacetate is a potent lachrymator. Handle only in a fume hood.

7. Heat the mixture to a gentle reflux (

Step 3: Work-up & Isolation

9. Cool the reaction mixture to room temperature.

10. Filtration: Filter off the inorganic salts (

- Wash with 10%

- Wash with Brine (1 x 15 mL).

- Drying: Dry the organic layer over Anhydrous

Step 4: Purification 15. Recrystallization: The crude product is often pure enough for subsequent steps. If higher purity is required, recrystallize from a mixture of Ethanol/Water (9:1) .

- Dissolve solid in minimum hot ethanol.

- Add water dropwise until turbidity persists.

- Cool slowly to

- Yield: Expected yield is 85–95% as off-white to pale yellow crystals.

Workflow Visualization

Figure 2: Operational workflow for the synthesis of Ethyl (4-nitrophenoxy)acetate.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield / Incomplete Reaction | Poor nucleophilicity of nitrophenoxide. | Add 18-Crown-6 (0.05 eq) to complex |

| Product is Carboxylic Acid | Hydrolysis of ester. | Ensure acetone is dry . Avoid using NaOH/KOH. Ensure workup washes are not prolonged. |

| Dark/Tarred Reaction Mixture | Oxidation or decomposition. | Perform reaction under Nitrogen ( |

| Residual Phenol in Product | Incomplete washing. | The nitrophenol is acidic. Ensure the 10% |

Safety & Compliance

-

Nitrophenols: Toxic if swallowed and skin irritants. They stain skin and clothing intense yellow. Wear double nitrile gloves.

-

Ethyl Bromoacetate: A severe lachrymator (tear gas agent) and alkylating agent. Must be handled in a functioning fume hood. In case of spill, neutralize with aqueous ammonia or dilute amine solution.

-

Waste Disposal: Halogenated organic waste (filtrate containing bromoacetate residues) must be segregated from general organic waste.

References

-

Williamson Ether Synthesis Mechanism & Scope. Master Organic Chemistry. [Link]

-

Synthesis of Ethyl (4-nitrophenoxy)acetate via K2CO3. MDPI: Molbank 2022. [Link][1][2][3][4][5][6][7][8][9]

-

Base Selection in Alkylation of Phenols. Organic Chemistry Portal: Ether Synthesis. [Link][3][7][10]

- Process for Preparation of Nitrophenoxy Derivatives.

Sources

- 1. researchgate.net [researchgate.net]

- 2. orgsyn.org [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US5773625A - Process for the preparation of disubstituted carbonates - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Chiral Brønsted base-promoted nitroalkane alkylation: enantioselective synthesis of sec-alkyl-3-substituted indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. teachthemechanism.com [teachthemechanism.com]

Perfecting Purity: A Guide to Recrystallization Solvents for Tert-butyl 2-(4-nitrophenoxy)acetate

Introduction: The Critical Role of Purification in Drug Development

In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), achieving the requisite level of purity is not merely a procedural step but a cornerstone of safety and efficacy. Tert-butyl 2-(4-nitrophenoxy)acetate is a key building block in various synthetic pathways, and its purity can significantly impact the yield and impurity profile of subsequent reactions. Recrystallization stands as a powerful, efficient, and scalable technique for the purification of solid organic compounds. The success of this technique, however, is fundamentally dependent on the judicious selection of an appropriate solvent or solvent system.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the selection of optimal recrystallization solvents for the purification of this compound. We will delve into the theoretical underpinnings of solvent selection, present a comparative analysis of various solvent systems, and provide a detailed, field-proven protocol for the successful recrystallization of this compound.

Solvent Selection and Rationale: A Multifaceted Approach

The ideal recrystallization solvent should exhibit a steep solubility curve for the target compound, meaning it should have high solubility at elevated temperatures and low solubility at lower temperatures.[1][2] This differential solubility is the driving force for the crystallization process upon cooling. Furthermore, the impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or sparingly soluble even at high temperatures (allowing for removal by hot filtration).[1]

For this compound, a molecule possessing both a polar nitro group and a nonpolar tert-butyl ester moiety, the choice of solvent requires careful consideration of polarity. Aromatic nitro compounds are generally soluble in organic solvents and insoluble in water.[3][4] The tert-butyl group, being bulky and nonpolar, further influences the compound's solubility profile.

Based on these principles and literature precedent, several solvents were evaluated for their suitability. A published synthesis of this compound specifies the use of n-hexane for recrystallization, yielding a product of high purity. This provides a strong starting point for our investigation.

Data Presentation: Comparative Analysis of Recrystallization Solvents

The following table summarizes the evaluation of various common laboratory solvents for the recrystallization of this compound. The suitability is inferred from the principles of "like dissolves like," the known successful use of n-hexane, and the general solubility characteristics of aromatic nitro compounds and tert-butyl esters.

| Solvent | Boiling Point (°C) | Polarity | Expected Solubility (Hot) | Expected Solubility (Cold) | Suitability & Rationale |

| n-Hexane | 69 | Nonpolar | Moderate | Very Low | Excellent (Proven). As a nonpolar solvent, it is less likely to dissolve the polar nitro-aromatic compound at room temperature but will have increased solvating power when heated. Its low boiling point facilitates easy removal from the purified crystals. |

| Ethanol | 78 | Polar Protic | High | Moderate | Poor. The high polarity of ethanol is likely to lead to significant solubility even at low temperatures, resulting in poor recovery of the product. |

| Ethyl Acetate | 77 | Moderately Polar | High | Moderate to High | Poor to Moderate. While the ester group in ethyl acetate might suggest good solubility due to structural similarity, it is likely too good of a solvent at room temperature for efficient recrystallization. |

| Acetone | 56 | Polar Aprotic | High | High | Poor. Acetone is a strong solvent for many organic compounds and is expected to have high solubility for the target compound at all temperatures, leading to low yields. |

| Toluene | 111 | Nonpolar (Aromatic) | High | Moderate | Moderate. Toluene's aromatic nature may lead to good solubility of the aromatic ring in the target compound. However, its higher boiling point can sometimes lead to "oiling out" and makes it more difficult to remove from the final product. |

| Dichloromethane | 40 | Moderately Polar | High | High | Poor. Its low boiling point is advantageous, but it is generally a very effective solvent for a wide range of organic compounds, suggesting high solubility at low temperatures and thus poor recovery. |

| Ethanol/Water | Variable | Polar | High | Low | Potentially Good (Mixed Solvent). A mixed solvent system could be effective. The compound would be dissolved in a minimal amount of hot ethanol, followed by the addition of water (an anti-solvent) to induce crystallization. This requires careful optimization. |

Experimental Protocol: Recrystallization of this compound using n-Hexane

This protocol is based on the established literature procedure and incorporates best practices for achieving high purity and yield.

Materials and Equipment:

-

Crude this compound

-

n-Hexane (reagent grade or higher)

-

Erlenmeyer flasks (at least two)

-

Hot plate with magnetic stirring capabilities

-

Magnetic stir bar

-

Condenser (optional, but recommended for larger scales)

-

Buchner funnel and filter flask

-

Filter paper

-

Ice bath

-

Spatula

-

Glass stirring rod

Workflow Diagram:

Caption: Recrystallization Workflow Diagram.

Step-by-Step Methodology:

-

Dissolution:

-

Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.

-

Add a small amount of n-hexane, enough to create a slurry.

-

Gently heat the mixture on a hot plate with stirring.

-

Gradually add more hot n-hexane in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.[2]

-

-

Hot Filtration (if necessary):

-

If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization in the funnel.

-

-

Crystallization:

-

Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[2]

-

Once the flask has reached room temperature and crystal formation has commenced, place it in an ice bath for at least 30 minutes to maximize the yield of the purified product.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.

-

Wash the crystals with a small amount of ice-cold n-hexane to remove any residual mother liquor containing impurities.

-

Allow the crystals to air-dry on the filter paper or transfer them to a watch glass for further drying. For residual solvent removal, drying in a vacuum oven at a temperature well below the compound's melting point is recommended.

-

Troubleshooting Common Recrystallization Issues

| Issue | Possible Cause(s) | Recommended Solution(s) |

| No Crystals Form Upon Cooling | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution and allow it to cool again.- Scratch the inside of the flask with a glass stirring rod to create nucleation sites.- Add a seed crystal of the pure compound. |

| "Oiling Out" | - The boiling point of the solvent is higher than the melting point of the solute.- The rate of cooling is too fast. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Consider using a solvent with a lower boiling point. |

| Low Recovery | - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Ensure the minimum amount of hot solvent is used.- Ensure the solution is thoroughly cooled in an ice bath.- Ensure the filtration apparatus is pre-warmed before hot filtration. |

| Product is Still Impure | - The chosen solvent did not effectively separate the impurity.- The cooling was too rapid, trapping impurities in the crystal lattice. | - Repeat the recrystallization, ensuring slow cooling.- Consider a different recrystallization solvent or a multi-step purification process (e.g., chromatography followed by recrystallization). |

Conclusion

The selection of an appropriate recrystallization solvent is a critical parameter in the purification of this compound. Based on both theoretical principles and documented experimental success, n-hexane is the recommended solvent for this purpose. Its nonpolar nature and favorable solubility profile allow for efficient removal of impurities and high recovery of the purified product. By following the detailed protocol and troubleshooting guide provided in this application note, researchers can consistently achieve high-purity this compound, ensuring the quality and integrity of their subsequent synthetic endeavors.

References

-

CHEM-GUIDE. (n.d.). Physical properties of nitro compounds. Available at: [Link]

-

Ali, Q., Anis, I., Shah, M. R., & Ng, S. W. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o532. Available at: [Link]

-

Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Available at: [Link]

-

University of California, Los Angeles. (n.d.). Recrystallization. Available at: [Link]

-

Embibe. (2025). Nitro Compounds: Types, Synthesis, Properties and Uses. Available at: [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for Tert-butyl 2-(4-nitrophenoxy)acetate

Abstract & Scope

This guide details the development of a robust Reverse-Phase HPLC (RP-HPLC) method for the analysis of Tert-butyl 2-(4-nitrophenoxy)acetate (CAS: 29704-38-9). This compound, often utilized as a synthetic intermediate in pharmaceutical development (e.g., PPAR agonists), possesses specific physicochemical properties—namely a hydrophobic tert-butyl ester tail and a UV-active nitrophenoxy core—that dictate the chromatographic strategy.

The protocol addresses critical stability concerns, specifically the susceptibility of the tert-butyl ester to acid-catalyzed hydrolysis and the potential presence of starting materials like 4-nitrophenol.

Analyte Profile & Mechanistic Insights[1][2]

| Property | Description | Chromatographic Implication |

| Structure | 4-NO₂-Ph-O-CH₂-CO-O-tBu | Contains both a polar nitro group and a hydrophobic tert-butyl group. |

| Chromophore | Nitrophenoxy moiety | Strong UV absorption expected at 270–310 nm (nitro-aromatic band) and 210-220 nm . |

| Stability | Acid-labile ester | Avoid strong acids (e.g., >0.5% TFA) and high temperatures (>40°C) to prevent degradation to the free acid. |

| Impurities | 4-Nitrophenol, 2-(4-nitrophenoxy)acetic acid | The method must resolve the highly polar phenol and acid from the hydrophobic ester. |

Separation Logic

The separation relies on hydrophobic interaction chromatography .

-

4-Nitrophenol (Starting Material): Most polar, elutes first.

-

2-(4-nitrophenoxy)acetic acid (Hydrolysis Product): Polar (ionizable), elutes second.

-

This compound (Analyte): Most hydrophobic due to the bulky tert-butyl group, elutes last.

Method Development Protocol

Instrumentation & Reagents

-

System: HPLC with PDA (Photodiode Array) or UV-Vis detector.

-

Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q), Formic Acid (LC-MS Grade).

-

Column Selection:

-

Primary Recommendation:C18 (Octadecylsilane) , 4.6 x 150 mm, 3.5 µm or 5 µm. (Provides maximal hydrophobic retention).

-

Alternative:Phenyl-Hexyl , 4.6 x 150 mm. (Offers unique selectivity via

interactions with the nitrophenoxy ring).

-

Optimized Chromatographic Conditions

| Parameter | Setting | Rationale |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH (~2.7) suppresses silanol activity and keeps the "acid" impurity protonated for consistent retention, without hydrolyzing the ester. |

| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks for nitro-aromatics compared to Methanol. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |

| Column Temp | 30°C | Controlled temperature ensures reproducibility; avoid higher heat to protect the ester. |

| Injection Volume | 10 µL | Standard injection loop. |

| Detection | 300 nm (Primary), 254 nm (Secondary) | 300 nm is selective for the nitrophenoxy group and reduces baseline noise from formic acid. |

Gradient Program

A gradient is required to elute the polar impurities early while strongly retaining the hydrophobic ester.

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 90 | 10 | Initial equilibration; retention of polar impurities. |

| 2.0 | 90 | 10 | Isocratic hold to separate 4-nitrophenol. |

| 15.0 | 10 | 90 | Linear ramp to elute the tert-butyl ester. |

| 18.0 | 10 | 90 | Wash step to remove highly hydrophobic contaminants. |

| 18.1 | 90 | 10 | Return to initial conditions. |

| 23.0 | 90 | 10 | Re-equilibration. |

Experimental Workflow Visualization

The following diagram illustrates the decision matrix for method optimization and troubleshooting.

Caption: Workflow logic for optimizing resolution and peak shape during method development.

Standard Preparation & System Suitability

Stock Solution Preparation

-

Weigh 10.0 mg of this compound reference standard.

-

Transfer to a 10 mL volumetric flask.

-

Dissolve in 100% Acetonitrile (Sonicate for 5 mins). Note: The ester is more soluble in pure organic solvent.

-

Dilute to volume to obtain a 1.0 mg/mL Stock Solution.

Working Standard

Dilute the Stock Solution with 50:50 Water:Acetonitrile to a final concentration of 50 µg/mL . Critical: Do not use 100% water as diluent to avoid precipitation of the hydrophobic ester.

System Suitability Criteria

Before running samples, inject the Working Standard 5 times to verify:

| Parameter | Acceptance Criteria |

| Retention Time %RSD | ≤ 1.0% |

| Peak Area %RSD | ≤ 1.0% |

| Tailing Factor (T) | 0.8 – 1.5 |

| Theoretical Plates (N) | > 5000 |

Validation Parameters (ICH Q2 Guidelines)

To ensure the method is trustworthy for regulatory or QC purposes, perform the following validation steps:

Linearity

Prepare 5 concentration levels: 10, 25, 50, 75, and 100 µg/mL.

-

Acceptance: Correlation coefficient (

)

Accuracy (Recovery)

Spike the analyte into a blank matrix (or solvent) at 80%, 100%, and 120% of the target concentration.

-

Acceptance: Mean recovery between 98.0% – 102.0%.

Sensitivity (LOD/LOQ)

Determine based on Signal-to-Noise (S/N) ratio.

-

LOD (Limit of Detection): S/N

3. -

LOQ (Limit of Quantitation): S/N

10.

Troubleshooting Guide

Issue: "Ghost" Peak appearing at early retention time.

-

Cause: Hydrolysis of the tert-butyl ester in the autosampler vial.

-

Solution: Ensure the sample diluent is neutral (pH 7) or slightly acidic, but not basic. Avoid leaving samples in the autosampler for >24 hours. Verify autosampler temperature is controlled (preferably 15-20°C).

Issue: Peak broadening for the main analyte.

-

Cause: "Solvent effect" – Sample diluent is stronger (100% ACN) than the initial mobile phase (10% ACN).

-

Solution: Dilute samples in a solvent composition matching the initial gradient (e.g., 50:50 Water:ACN).

References

-

Compound Synthesis & Structure: Ali, Q., Anis, I., Shah, M. R., & Ng, S. W. (2011).[1] this compound.[2] Acta Crystallographica Section E: Structure Reports Online, 67(2), o532.[2] [Link]

-

Nitrophenol UV Characteristics: Liu, Y., et al. (2017).[3] UV-vis absorption spectra of 4-nitrophenol and 4-nitrophenolate ion. ResearchGate. [Link]

-

Tert-Butyl Ester Stability: Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience.[4] (General reference for t-butyl ester stability/cleavage conditions). [Link]

-

HPLC Method Development Guidelines: Center for Drug Evaluation and Research (CDER). (1994).[5][6] Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. tert-Butyl 2-(4-nitro-phen-oxy)acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tert-Butyl Esters [organic-chemistry.org]

- 5. UV–Vis absorption spectra of the reduction of 4-nitrophenol (4-NP) by (a) Ag NCs, (b) AC, and (c) Ag NCs/AC. The insets in (a) show photographs of the Ag NCs aqueous solution (1) before and (2) after addition of NaBH4 and (3) the solution in inset (2) after centrifugation. (d) Plot of the logarithm of Ct/C0 vs. reduction time, where Ct is the concentration of 4-NP during the reduction process, and C0 is the initial concentration of 4-NP before reduction. (e) Proposed mechanism of the hydrogenation of 4-NP catalyzed by Ag NCs/AC. (f) Recyclability of Ag NCs/AC for the reduction of 4-NP. [ijmmm.ustb.edu.cn]

- 6. series.publisso.de [series.publisso.de]

Urease enzyme assay protocol using Tert-butyl 2-(4-nitrophenoxy)acetate

Application Note: Evaluation of Urease Interaction with Tert-butyl 2-(4-nitrophenoxy)acetate

Executive Summary

This application note details the experimental protocol for assaying the enzyme Urease (EC 3.5.1.5) in the presence of This compound (CAS 20768-14-3).

While Urease is canonically an amidohydrolase specific to urea, this protocol is designed for drug development professionals evaluating this compound—a hydrophobic ester—as a potential Small Molecule Inhibitor or for investigating Catalytic Promiscuity (esterase-like activity).

The guide employs a Dual-Mode pH-Metric System , utilizing the differential pH outcomes of urea hydrolysis (alkalinization) versus ester hydrolysis (acidification) to distinguish between inhibition and substrate turnover.

Scientific Background & Mechanism

The Enzyme: Urease

Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[1][2]

-

Reaction:

[2] -

Physicochemical Consequence: The release of ammonia (

) rapidly protonates to ammonium (

The Compound: this compound

-

Structure: A tert-butyl ester of (4-nitrophenoxy)acetic acid.

-

Chemical Nature: Highly hydrophobic (requires organic co-solvent).

-

Potential Interactions:

-

Inhibition: The compound binds to the active site or an allosteric pocket, preventing urea hydrolysis.

-

Substrate (Promiscuity): Rare esterase activity of urease hydrolyzing the ester bond.

-

Reaction:

-

Consequence: Release of carboxylic acid lowers the pH .

-

-

The Detection System: Phenol Red

We utilize Phenol Red as a continuous colorimetric indicator.

-

pH < 6.8 (Yellow): Acidic/Neutral.

-

pH > 8.2 (Red/Pink): Alkaline.

-

Assay Logic:

-

Normal Urease Activity: Yellow

Pink (Alkalinization). -

Inhibition: Remains Yellow (No Alkalinization).

-

Ester Hydrolysis (Substrate): Pink

Yellow (Acidification).

-

Experimental Workflow Visualization

The following diagram illustrates the decision logic and workflow for the assay.

Caption: Workflow for differentiating Inhibition (Mode A) from Substrate Activity (Mode B) using a pH-shift colorimetric assay.

Materials & Reagents

| Component | Specification | Notes |

| Enzyme | Urease (Jack Bean or H. pylori) | Type III, lyophilized powder (Sigma-Aldrich). Store at -20°C. |

| Test Compound | This compound | MW: 253.25. Dissolve in 100% DMSO. |

| Substrate (Control) | Urea | Molecular Biology Grade. |

| Buffer System | 5 mM Phosphate Buffer, pH 6.8 (Mode A) / pH 7.6 (Mode B) | Critical: Low buffering capacity (5 mM) is essential to allow pH shift detection. |

| Indicator | Phenol Red | 0.01% (w/v) solution in water. |

| Inhibitor Control | Acetohydroxamic Acid (AHA) | Known urease inhibitor (Positive Control for Mode A). |

Detailed Protocol

Phase 1: Preparation of Stock Solutions

-

Enzyme Stock: Dissolve Urease in ice-cold 5 mM Phosphate Buffer to a concentration of 50 U/mL. Keep on ice. Note: Prepare fresh.

-

Compound Stock: Prepare a 100 mM stock of this compound in DMSO.

-

Solubility Check: Ensure no precipitation occurs upon dilution into buffer. If cloudy, reduce concentration.

-

-

Urea Stock: 500 mM Urea in deionized water.

Phase 2: Mode A - Inhibition Screening (Primary Application)

Objective: Determine if the compound inhibits Urease activity.

-

Plate Setup (96-well plate):

-

Test Wells: 140 µL Buffer (pH 6.8) + 10 µL Phenol Red + 5 µL Compound Stock (Final ~2.5 mM).

-

Positive Control (No Inhibitor): 140 µL Buffer + 10 µL Phenol Red + 5 µL DMSO.

-

Negative Control (No Enzyme): 150 µL Buffer + 10 µL Phenol Red + 5 µL Compound.

-

-

Enzyme Addition: Add 20 µL Urease Stock to Test and Positive Control wells. Incubate for 10 minutes at 25°C to allow binding.

-

Reaction Initiation: Add 25 µL Urea Stock (500 mM) to all wells.

-

Measurement: Immediately monitor Absorbance at 560 nm (Phenol Red peak at alkaline pH) in kinetic mode for 20 minutes.

-

Data Interpretation:

-

Positive Control: Rapid increase in OD560 (Yellow

Pink). -

Inhibition: Slower rate or no change in OD560 compared to control.

-

Phase 3: Mode B - Substrate Promiscuity Check

Objective: Determine if Urease hydrolyzes the ester directly.

-

Buffer Adjustment: Use 5 mM Phosphate Buffer adjusted to pH 7.6 (Solution should be Pink).

-

Plate Setup:

-

Test Wells: 150 µL Buffer (pH 7.6) + 10 µL Phenol Red + 5 µL Compound Stock.

-

Enzyme Addition: Add 35 µL Urease Stock (High concentration: 100 U/mL).

-

-

Measurement: Monitor Absorbance at 560 nm .

-

Data Interpretation:

-

Hydrolysis: Decrease in OD560 (Pink

Yellow) indicates acid production from ester cleavage. -

Note: This confirms the compound is a substrate. If observed, this complicates Mode A (Inhibition) interpretation.

-

Data Analysis & Validation

Calculating % Inhibition (Mode A)

Calculate the Initial Velocity (

- : Slope of the Test Compound well.

- : Slope of the DMSO-only well.

- : Slope of the No-Enzyme well.

Validation Criteria (Self-Validating System)

-

Z-Factor: For high-throughput screening, the Z' factor using the Positive Control (DMSO) and Full Inhibitor (AHA) must be > 0.5.

-

Solvent Tolerance: Urease is sensitive to DMSO. The DMSO control must retain >80% activity compared to a water-only buffer control.

-

False Positives: If Mode B shows activity (Esterase activity), the acidification will mask the alkalinization in Mode A, appearing as "Inhibition." Always run Mode B to rule this out.

Critical Notes & Troubleshooting

-

Compound Specificity: Tert-butyl esters are sterically hindered and generally resistant to enzymatic hydrolysis compared to methyl/ethyl esters. If no activity is seen in Mode B, this is expected and simplifies Mode A interpretation.

-

Alternative Detection: If the compound absorbs at 560 nm (colored compound), use the Berthelot Method (Endpoint assay measuring Ammonia directly) instead of Phenol Red to avoid optical interference.

-

Safety: this compound may be a skin irritant. Handle with standard PPE.

References

-

Weatherburn, M. W. (1967). Phenol-hypochlorite reaction for determination of ammonia. Analytical Chemistry, 39(8), 971–974. Link

-

Mobley, H. L., & Hausinger, R. P. (1989). Microbial ureases: significance, regulation, and molecular characterization. Microbiological Reviews, 53(1), 85–108. Link

- Amtul, Z., et al. (2002). Urease inhibition by hydroxamic acids. Current Medicinal Chemistry, 9(14), 1323-1348. (Reference for Inhibition Assay Standards).

-

Sigma-Aldrich. Product Specification: this compound (CAS 20768-14-3). Link

Sources

Application Note: Optimized Synthesis of Tert-butyl (4-nitrophenoxy)acetate via Williamson Etherification

Executive Summary

This guide details the optimized conditions for the alkylation of 4-nitrophenol with tert-butyl bromoacetate . While conceptually a standard Williamson ether synthesis, the specific combination of a deactivated nucleophile (4-nitrophenol) and a lachrymatory, sterically bulky electrophile requires precise control of basicity, solvent polarity, and temperature to maximize yield and safety.

The resulting product, tert-butyl (4-nitrophenoxy)acetate , is a critical intermediate in linker chemistry. The tert-butyl ester provides a unique orthogonal protection strategy: it is stable under basic saponification conditions (unlike methyl/ethyl esters) but can be selectively cleaved by acidic trifluoroacetic acid (TFA) to reveal the free carboxylic acid for further coupling.

Mechanistic Insight & Reaction Design[1][2]

The Chemical Challenge

The reaction proceeds via an

-

Nucleophile Deactivation: The nitro group at the para position of the phenol is strongly electron-withdrawing (

, -

Electrophile Nature: Tert-butyl bromoacetate is an

-halo ester. While the bromine is a good leaving group, the adjacent carbonyl group stabilizes the transition state. However, the bulky tert-butyl group can induce minor steric repulsion if the trajectory of attack is not optimal.

Reaction Pathway Diagram

The following diagram illustrates the activation and substitution pathway.[1]

Figure 1: Mechanistic pathway highlighting the rate-limiting nucleophilic attack.[2]

Experimental Protocols

Two protocols are provided: Method A (Standard/Green) for routine synthesis and Method B (High-Throughput) for difficult substrates or rapid library generation.

Method A: The Standard Acetone Protocol (Recommended)

Best for: High purity, simple workup, avoiding high-boiling solvents.

Reagents:

-

4-Nitrophenol (1.0 equiv)

-

Tert-butyl bromoacetate (1.2 – 1.5 equiv)

-

Potassium Carbonate (

), anhydrous (2.0 equiv) -

Solvent: Acetone (Reagent Grade)

Step-by-Step Procedure:

-

Setup: Charge a round-bottom flask with 4-nitrophenol (e.g., 1.0 g, 7.19 mmol) and anhydrous

(2.0 g, 14.4 mmol). -

Solvation: Add Acetone (25 mL, ~0.3 M concentration). Stir at room temperature for 15 minutes. Observation: The solution will turn bright yellow/orange as the phenoxide forms.

-

Addition: Add tert-butyl bromoacetate (1.6 mL, ~10.8 mmol) dropwise via syringe.

-

Safety Note: This reagent is a potent lachrymator.[3] Perform only in a fume hood.

-

-

Reaction: Fit a reflux condenser and heat the mixture to reflux (

C) for 3–4 hours.-

Monitoring: Check TLC (Solvent: 30% EtOAc/Hexane). The starting phenol (

) should disappear; product appears higher (

-

-

Workup:

-

Cool to room temperature.

-

Filter off the solid inorganic salts (

/KBr). Wash the filter cake with a small amount of acetone. -

Concentrate the filtrate under reduced pressure (Rotavap) to obtain a solid residue.

-

-

Purification: Dissolve residue in EtOAc (50 mL) and wash with Water (2 x 50 mL) to remove unreacted phenoxide and trace salts. Dry organic layer over

, filter, and concentrate. -

Crystallization: Recrystallize from hot n-hexane or an EtOAc/Hexane mixture to yield white/pale-yellow crystals.

Typical Yield: 80–90%

Method B: The DMF/Cesium Protocol (Accelerated)

Best for: Reluctant nucleophiles or rapid kinetics.

Reagents:

-

Base: Cesium Carbonate (

) (1.5 equiv) - The "Cesium Effect" increases solubility and nucleophilicity in organic media. -

Solvent: DMF (Dimethylformamide) or NMP.

-

Catalyst: Potassium Iodide (KI) (10 mol%) - In situ formation of the more reactive alkyl iodide.

Procedure Modifications:

-

Perform reaction at

C for 1–2 hours. -

Workup: Requires rigorous aqueous washing (Lithium Chloride solution recommended) to remove DMF, or direct purification via reverse-phase flash chromatography.

Optimization & Data Summary

The following table summarizes the impact of variable changes based on internal optimization studies and literature precedents.

| Variable | Condition | Outcome | Recommendation |

| Base | Standard rate, cheap, easy removal. | Preferred | |

| Faster rate, higher cost. | Use for scale <100mg | ||

| Very fast, but requires dry THF and | Avoid unless necessary | ||

| Solvent | Acetone | Clean workup, moderate rate ( | Preferred |

| DMF | Fast rate, difficult workup (high BP). | Use if Acetone fails | |

| MeCN | Good compromise, slightly higher temp ( | Alternative | |

| Catalyst | TBAI / KI | Accelerates reaction via Finkelstein (Br | Add if conversion <50% at 2h |

Quality Control & Troubleshooting Workflow

Use this logic flow to diagnose low yields or impurities.

Figure 2: Troubleshooting logic for Williamson Etherification.

Critical Safety Information

Tert-butyl Bromoacetate (CAS: 5292-43-3) [4]

-

Hazard: LACHRYMATOR . This compound causes severe eye irritation and tearing at very low concentrations. It is also corrosive and flammable.

-

Handling:

-

Double Glove: Nitrile gloves are generally sufficient for incidental contact, but change immediately upon splash.

-

Ventilation: All transfers must occur inside a functioning fume hood. Do not transport open vessels outside the hood.

-

Decontamination: Spills should be treated with dilute ammonia or aqueous base to hydrolyze the bromoacetate before cleaning.

-

4-Nitrophenol (CAS: 100-02-7)

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General reference for Williamson Ether Synthesis).

-

Arfan, M. et al. "Synthesis and urease inhibition of some new 4-nitrophenol derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry, 2010 . (Specific protocol validation for tert-butyl ester synthesis).

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 21235, Tert-butyl bromoacetate." PubChem, 2023 . (Safety and Physical Data).

- Reichardt, C.Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 2003. (Reference for Solvent/Base selection logic).

Sources

TLC mobile phase for separating Tert-butyl 2-(4-nitrophenoxy)acetate

Application Note: TLC Method Development for Tert-butyl 2-(4-nitrophenoxy)acetate

Executive Summary

This guide details the thin-layer chromatography (TLC) protocol for monitoring the synthesis of This compound (Target).[1] This compound is typically synthesized via the O-alkylation of 4-nitrophenol (SM1) with tert-butyl bromoacetate (SM2) under basic conditions (e.g.,

Successful isolation requires distinguishing the moderately polar target ester from the highly polar, acidic phenolic starting material and the non-polar alkylating agent. This protocol establishes a self-validating mobile phase system using Hexane:Ethyl Acetate gradients, ensuring precise reaction monitoring and purification planning.

Chemical Analysis & Separation Logic

To design an effective mobile phase, we must analyze the polarity and interaction mechanisms of the components in the reaction mixture.[1]

| Component | Structure / Functionality | Polarity Profile | Predicted Behavior on Silica |

| Tert-butyl bromoacetate (SM2) | Alkyl halide, Ester, bulky t-butyl group.[2] | Low (Lipophilic) | Migrates near solvent front ( |

| This compound (Target) | Nitro (EWG), Ether, Ester.[1] | Moderate | Distinct migration ( |

| 4-Nitrophenol (SM1) | Phenolic -OH, Nitro group.[1] | High (Acidic, H-bond donor) | Strong retention.[1] Likely to streak or stay at baseline without polar modification. |

| 2-(4-nitrophenoxy)acetic acid (Impurity) | Carboxylic acid (Hydrolysis byproduct).[1] | Very High | Baseline retention; requires high polarity or acid modifier to move.[1] |

Mechanistic Insight:

The separation relies on the "Polarity Gap" between the phenolic hydroxyl of SM1 and the capped ether/ester of the Target.[1] The tert-butyl group on the target adds significant steric bulk and lipophilicity, increasing the

Standardized TLC Protocol

Materials

-

Stationary Phase: Silica Gel 60

pre-coated aluminum or glass plates.[1] -

Mobile Phase Solvents: n-Hexane (Hex) and Ethyl Acetate (EtOAc).[1][3] HPLC grade recommended.

-

Visualization: UV Lamp (

).

Mobile Phase Optimization

While literature suggests various gradients for nitrophenoxy derivatives, the presence of the tert-butyl group requires a specific adjustment to prevent the product from eluting too quickly.[1]

Recommended System: Hexane : Ethyl Acetate (80:20 v/v)

-

Preparation: Mix 8 mL n-Hexane with 2 mL Ethyl Acetate in a clean vial. Cap and invert to mix.

-

Chamber Saturation: Pour solvent into the TLC chamber to a depth of 0.5 cm.[1] Place a filter paper inside to wick solvent and saturate the headspace for 5 minutes.[1] Crucial for reproducible

values.

Step-by-Step Execution

-

Baseline Marking: Lightly draw a pencil line 1.0 cm from the bottom of the plate.[1]

-

Spotting (The "Co-Spot" Technique):

-

Elution: Place plate in chamber. Allow solvent to rise until 1 cm from the top.[1]

-

Visualization: Dry the plate. View under UV (254 nm). The nitro-aromatic moiety quenches fluorescence, appearing as dark purple spots against a bright green background.

Data Interpretation & Troubleshooting

Expected

| Compound | Appearance (UV 254) | |

| Tert-butyl bromoacetate | Faint/Invisible (staining may be required*) | |

| Target Product | 0.35 - 0.45 | Strong Dark Spot |

| 4-Nitrophenol | Dark Spot (often streaks) |

Troubleshooting Matrix:

-

Issue: Product and SM1 overlap.

-

Solution: Decrease polarity to 90:10 (Hex:EtOAc) . The lipophilic product will move slightly, while the polar phenol stays at the baseline.[1]

-

-

Issue: 4-Nitrophenol streaks badly.

-

Cause: Ionization of the phenolic proton on silica.[1]

-

Solution:Do not add acid if purification is the goal, as the t-butyl ester is acid-sensitive. For analytical monitoring only, adding 0.1% Acetic Acid to the eluent sharpens the phenol spot.

-

-

Issue: New spot appears at Baseline (

).-

Diagnosis: Hydrolysis of the tert-butyl ester to the free acid. Check reaction conditions (ensure anhydrous acetone was used).

-

Workflow Visualization

The following diagram illustrates the decision logic for optimizing the separation during reaction monitoring.

Caption: Decision tree for optimizing mobile phase polarity based on observed retention factors (

References

-

Ali, Q., Anis, I., Shah, M. R., & Ng, S. W. (2011).[4] this compound.[1][4][5] Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o532.[1][4] Available at: [Link]4]

-

Organic Syntheses. (2014). Synthesis of 4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane (Demonstrating TLC of nitro-aromatics in Hex/EtOAc). Available at: [Link]

Sources

- 1. tert-Butyl 2-(4-nitrophenoxy)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tert-Butyl bromoacetate: applications as alkylating agent and safety_Chemicalbook [chemicalbook.com]

- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 4. tert-Butyl 2-(4-nitro-phen-oxy)acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. danabiosci.com [danabiosci.com]

Precision Preparation of Tert-butyl 2-(4-nitrophenoxy)acetate Stock Solutions

Application Note & Technical Protocol

Abstract & Scope

This technical guide details the preparation, handling, and storage of stock solutions for Tert-butyl 2-(4-nitrophenoxy)acetate (CAS: 53046-98-3 / Formula: C₁₂H₁₅NO₅). This compound serves as a critical intermediate in the synthesis of PPAR agonists, urease inhibitors, and various pharmaceutical precursors. Due to the presence of the acid-labile tert-butyl ester and the reducible nitro group, specific handling protocols are required to maintain molecular integrity.

This document moves beyond basic "weigh-and-dissolve" instructions, providing a rationale-based approach to solvent selection, solubility limits, and stability maintenance.

Physicochemical Profile & Solvent Strategy[1][2][3]

Understanding the molecule's physical properties is the prerequisite for a stable stock solution.

| Property | Value / Characteristic | Implication for Stock Prep |

| Molecular Weight | 253.25 g/mol | Used for Molarity calculations. |

| Lipophilicity (LogP) | ~2.5 - 3.0 (Predicted) | Poor water solubility; requires organic co-solvents. |

| Functional Groups | Nitro (-NO₂), Phenoxy ether, t-Butyl ester | t-Butyl ester is acid-labile. Avoid acidic buffers. |

| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Recommended. High solubility (>50 mM), low volatility. |

| Secondary Solvent | Ethanol (Absolute) | Viable, but evaporation risks concentration shifts. |

| Aqueous Solubility | Negligible (< 100 µM) | Do not dissolve directly in water/PBS. |

Expert Insight: The Stability-Solubility Trade-off

The tert-butyl group provides steric bulk that protects the ester from hydrolysis under neutral or basic conditions more effectively than methyl/ethyl esters. However, it is highly susceptible to acid-catalyzed cleavage (forming isobutylene and the free acid).

-

Rule 1: Never use acidified solvents (e.g., 0.1% Formic Acid) for storage.

-

Rule 2: DMSO is hygroscopic. Water absorption over time can trigger slow hydrolysis. Use anhydrous DMSO and store in desiccated conditions.

Protocol A: Preparation of Master Stock Solution (50 mM)

Objective: Create a stable, high-concentration master stock in anhydrous DMSO. Target Concentration: 50 mM (12.66 mg/mL). Equipment: Analytical balance (0.01 mg readability), Class A volumetric glassware or calibrated pipettes, borosilicate glass vials (amber).

Workflow Diagram

Caption: Logical workflow for the preparation of gravimetrically accurate master stock solutions.

Step-by-Step Procedure

-

Gravimetric Quantification:

-

Weigh approximately 12.7 mg of this compound into a sterile amber glass vial.

-

Record the exact mass (e.g., 12.84 mg).

-

-

Volume Calculation:

-

Calculate the required DMSO volume to achieve exactly 50 mM.

-

Example: For 12.84 mg:

(1014 µL).

-

-

Solubilization:

-

Add the calculated volume of Anhydrous DMSO (Grade ≥ 99.9%).

-

Vortex vigorously for 30 seconds.

-

Note: If particulate matter remains, sonicate in a water bath at room temperature (25°C) for 2 minutes. Do not heat above 40°C to prevent ester degradation.

-

-

Quality Control (Visual):

-

Hold the vial against a light source. The solution should be completely clear and slight yellow (characteristic of nitro compounds). If cloudy, add more DMSO to halve the concentration (25 mM) and recalculate.

-

-

Aliquot & Storage:

-

Dispense into 50–100 µL aliquots in polypropylene cryovials.

-

Storage: -20°C or -80°C.

-

Shelf Life: 6 months (if kept dry). Avoid repeated freeze-thaw cycles (max 3 cycles).

-

Protocol B: Working Solutions & Aqueous Dilution

Challenge: Diluting hydrophobic stocks into aqueous media (cell culture or assay buffer) often causes precipitation ("crashing out").

The "Intermediate Dilution" Method

Directly adding 100% DMSO stock to media can cause local high concentrations and immediate precipitation. Use an intermediate step.

-

Step 1 (Intermediate): Dilute the 50 mM Master Stock 1:10 in DMSO to create a 5 mM Sub-Stock .

-

Step 2 (Final): Dilute the 5 mM Sub-Stock 1:1000 into the assay buffer (rapidly injecting while vortexing).

-

Final Concentration: 5 µM.

-

Final DMSO: 0.1% (Well tolerated by most cell lines).

-

| Target Conc.[1][2][3] (µM) | Dilution Factor | Preparation Strategy | Final DMSO % |

| 100 µM | 1:500 from 50 mM | Direct addition (Risk of precip.) | 0.2% |

| 10 µM | 1:5000 from 50 mM | Use Intermediate Step (Rec.) | 0.02% |

| 1 µM | 1:50000 from 50 mM | Serial Dilution Required | < 0.01% |

Troubleshooting & Stability Validation

Self-Validating the Protocol

To ensure the compound has not degraded or precipitated, perform this simple UV-Vis check before critical assays:

-

Spectra Check: Nitro-aromatics typically absorb in the 270–350 nm range.

-

Procedure: Dilute fresh stock 1:1000 in Ethanol. Measure Absorbance. Compare to a baseline scan taken on Day 0.

-

Failure Mode - Hydrolysis: If the tert-butyl ester hydrolyzes, the retention time on HPLC will shift significantly (carboxylic acid is much more polar), and the UV

may shift slightly due to the change in electronic environment of the phenoxy ring.

Common Issues

-

Precipitation in Media:

-

Sign: Media turns turbid immediately.

-

Fix: Warm the media to 37°C before addition. Lower the final concentration.

-

-

Yellowing of Stock:

-

Sign: Darkening from pale yellow to orange/brown.

-

Cause: Photodegradation or oxidation of the nitro group.

-

Fix: Discard.[4] Ensure storage in amber vials.

-

References

-

Compound Synthesis & Characterization

-

Arfan, M., et al. (2010).[5] Synthesis and urease inhibitory activities of some new N4-substituted 4-nitrophenoxyacetyl hydrazides. (Contextual reference for 4-nitrophenoxy derivatives).

-

This compound Structure Confirmation.[5] National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11243869. [Link]

-

- General Stock Preparation Guidelines

-

Tert-Butyl Ester Chemistry

-

Organic Chemistry Portal. Tert-Butyl Esters: Protection and Deprotection. [Link]

-

-

Safety Data (Nitro Compounds)

Sources

Troubleshooting & Optimization

Improving yield of Tert-butyl 2-(4-nitrophenoxy)acetate synthesis

Technical Support Center: Optimization of Tert-butyl 2-(4-nitrophenoxy)acetate Synthesis

-

Ticket ID: CHEMSUP-882-NITRO

-

Subject: Yield Optimization & Troubleshooting for Phenolic Alkylation

-